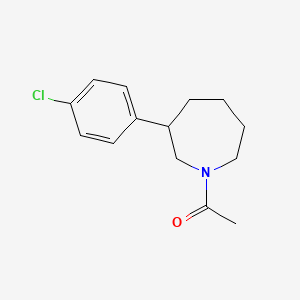
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone is a chemical compound characterized by the presence of an azepane ring substituted with a 4-chlorophenyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone typically involves the reaction of 4-chlorobenzylamine with 1-bromo-3-chloropropane to form an intermediate, which is then cyclized to form the azepane ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azepane derivatives.
科学的研究の応用
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and metabolism.
類似化合物との比較
- 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone
- 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone
- 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Uniqueness: 1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
生物活性
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a chlorophenyl moiety attached to an azepane ring, contributing to its unique biological properties. The molecular formula is C13H16ClN, with a molecular weight of approximately 235.73 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The presence of the azepane ring suggests potential interactions with GABA receptors, which are crucial for central nervous system activity.
Anticancer Properties
In studies involving p53-MDM2 inhibitors, compounds with structural similarities to this compound have shown the ability to stabilize p53 protein levels, leading to increased expression of p53-dependent genes like CDKN1A (p21) and BBC3 (Puma). These proteins are vital for regulating the cell cycle and apoptosis, indicating potential anticancer activity through apoptosis induction in cancer cells .
Cholinergic Activity
In the context of Alzheimer's disease research, compounds related to this structure have been evaluated for their cholinesterase inhibitory activity. These studies reveal that certain derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE), suggesting potential use in enhancing cholinergic transmission .
Study 1: Antitumor Activity
A study examined the effects of various azepane derivatives on tumor cell lines. The results demonstrated that derivatives closely related to this compound exhibited marked cytotoxicity against several human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the activation of apoptosis pathways mediated by p53 stabilization .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds in models of oxidative stress. The findings indicated that these compounds could reduce neuronal cell death induced by oxidative agents, potentially through modulation of antioxidant pathways and inhibition of apoptotic signaling .
Research Findings Summary
| Activity | Mechanism | Efficacy |
|---|---|---|
| Anticancer | Stabilization of p53; induction of apoptosis | Significant cytotoxicity observed |
| Cholinergic enhancement | Inhibition of AChE | Potent inhibitors identified |
| Neuroprotection | Modulation of oxidative stress responses | Reduction in cell death |
特性
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11(17)16-9-3-2-4-13(10-16)12-5-7-14(15)8-6-12/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMFNDYMJVKEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














